molecular formula C8H12N2 B8539214 (2R)-2-(2-Methylpropyl)butanedinitrile CAS No. 867258-43-3

(2R)-2-(2-Methylpropyl)butanedinitrile

Cat. No. B8539214
M. Wt: 136.19 g/mol
InChI Key: KOINRLSRVTULIE-QMMMGPOBSA-N
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Patent
US07727749B2

Procedure details

A mixture of ethyl cyanoacetate (73.3 g, 6.48 mol), isovaleraldehyde (613.9 g, 7.13 mol), piperidine (5.5 g, 0.065 mol), and hexane (0.5 L) was placed under reflux with continuous removal of water. When no additional water was collected, the mixture was cooled and distilled under vacuum to remove solvent. Isopropanol (1 L) was added to the remaining oil, followed by a solution of potassium cyanide (422 g, 6.48 mol) in water (2 L). The reaction mixture was maintained below 35° C. during addition of the potassium cyanide solution and then held at approximately 35° C. for 4 h. The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C. was reached and then refluxed at this temperature for 5 h. The reaction mixture was cooled, diluted with water (0.5 L) and extracted with 1 L methyl tert-butyl ether (MTBE). The MTBE extract was washed with water (0.5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give 873.4 g of 2-isobutyl-succinonitrile as an oil. Purified samples of 2-isobutyl-succinonitrile can be obtained by vacuum distillation (90° C. at 0.275 mm Hg).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
613.9 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](OCC)=O)#[N:2].C(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].CCCCCC.[C-:21]#[N:22].[K+]>O.N1CCCCC1>[CH2:10]([CH:4]([CH2:3][C:1]#[N:2])[C:21]#[N:22])[CH:11]([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
613.9 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
0.5 L
Type
reactant
Smiles
CCCCCC
Name
Quantity
5.5 g
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
422 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When no additional water was collected
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Isopropanol (1 L) was added to the remaining oil
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at this temperature for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water (0.5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 L methyl tert-butyl ether (MTBE)
EXTRACTION
Type
EXTRACTION
Details
The MTBE extract
WASH
Type
WASH
Details
was washed with water (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(C)C)C(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 873.4 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727749B2

Procedure details

A mixture of ethyl cyanoacetate (73.3 g, 6.48 mol), isovaleraldehyde (613.9 g, 7.13 mol), piperidine (5.5 g, 0.065 mol), and hexane (0.5 L) was placed under reflux with continuous removal of water. When no additional water was collected, the mixture was cooled and distilled under vacuum to remove solvent. Isopropanol (1 L) was added to the remaining oil, followed by a solution of potassium cyanide (422 g, 6.48 mol) in water (2 L). The reaction mixture was maintained below 35° C. during addition of the potassium cyanide solution and then held at approximately 35° C. for 4 h. The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C. was reached and then refluxed at this temperature for 5 h. The reaction mixture was cooled, diluted with water (0.5 L) and extracted with 1 L methyl tert-butyl ether (MTBE). The MTBE extract was washed with water (0.5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give 873.4 g of 2-isobutyl-succinonitrile as an oil. Purified samples of 2-isobutyl-succinonitrile can be obtained by vacuum distillation (90° C. at 0.275 mm Hg).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
613.9 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](OCC)=O)#[N:2].C(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].CCCCCC.[C-:21]#[N:22].[K+]>O.N1CCCCC1>[CH2:10]([CH:4]([CH2:3][C:1]#[N:2])[C:21]#[N:22])[CH:11]([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
613.9 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
0.5 L
Type
reactant
Smiles
CCCCCC
Name
Quantity
5.5 g
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
422 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When no additional water was collected
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Isopropanol (1 L) was added to the remaining oil
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at this temperature for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water (0.5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 L methyl tert-butyl ether (MTBE)
EXTRACTION
Type
EXTRACTION
Details
The MTBE extract
WASH
Type
WASH
Details
was washed with water (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(C)C)C(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 873.4 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.